molecular formula C8H6BrClO2 B1331925 3-Bromo-5-chloro-2-methoxybenzaldehyde CAS No. 25299-26-7

3-Bromo-5-chloro-2-methoxybenzaldehyde

Cat. No.: B1331925
CAS No.: 25299-26-7
M. Wt: 249.49 g/mol
InChI Key: WMHPXUMZJOUCSK-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-chloro-2-methoxybenzaldehyde can be synthesized through the bromination and chlorination of vanillin. The bromination is typically carried out using potassium bromate (KBrO3) in glacial acetic acid solvent with 47% hydrobromic acid (HBr) as a catalyst . The chlorination can be achieved using calcium hypochlorite (Ca(ClO)2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the benzene ring. This interaction is facilitated by the electron-withdrawing effects of the bromine and chlorine substituents, which stabilize the intermediate complex .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-5-chloro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHPXUMZJOUCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359592
Record name 3-bromo-5-chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25299-26-7
Record name 3-bromo-5-chloro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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